molecular formula C8H11Cl2NO B13649989 3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride

3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride

Cat. No.: B13649989
M. Wt: 208.08 g/mol
InChI Key: NHJOQWNYRRTTCV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride is an organic compound with the chemical formula C8H11Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is commonly used as a chemical reagent in various organic synthesis processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride typically involves the chloromethylation of 6-methoxy-2-methylpyridine. One common method includes the reaction of 6-methoxy-2-methylpyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include pyridine carboxylic acids.

    Reduction: Products include 3-methyl-6-methoxy-2-methylpyridine.

Scientific Research Applications

3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-5-methylpyridine hydrochloride
  • 2-(Chloromethyl)-4-methoxypyridine hydrochloride
  • 3-(Chloromethyl)-4-methoxypyridine hydrochloride

Uniqueness

3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride is unique due to the presence of both a methoxy group and a chloromethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

IUPAC Name

3-(chloromethyl)-6-methoxy-2-methylpyridine;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c1-6-7(5-9)3-4-8(10-6)11-2;/h3-4H,5H2,1-2H3;1H

InChI Key

NHJOQWNYRRTTCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)CCl.Cl

Origin of Product

United States

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